molecular formula C18H20 B14752240 1,3-Dimethyl-1,3-diphenylcyclobutane CAS No. 597-28-4

1,3-Dimethyl-1,3-diphenylcyclobutane

Cat. No.: B14752240
CAS No.: 597-28-4
M. Wt: 236.4 g/mol
InChI Key: IJDZVMXWFFONIR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-diphenylcyclobutane is a cyclobutane derivative of interest in synthetic organic chemistry and materials science research. The specific four-membered ring structure, functionalized with methyl and phenyl groups, makes it a potential building block for the synthesis of more complex organic frameworks. Researchers are investigating its use in [e.g., polymer chemistry, ligand development, or as a precursor for other specialty chemicals]. Its mechanism of action in research settings typically involves [e.g., ring-opening reactions, or acting as a structural core], which is valuable for studies aimed at [e.g., developing new catalytic processes or understanding steric effects in ring-strained systems]. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

CAS No.

597-28-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(1,3-dimethyl-3-phenylcyclobutyl)benzene

InChI

InChI=1S/C18H20/c1-17(15-9-5-3-6-10-15)13-18(2,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

IJDZVMXWFFONIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mechanism and Principles

The most efficient and direct route to synthesize 1,3-Dimethyl-1,3-diphenylcyclobutane is through photo[2+2]cycloaddition of appropriate styrene derivatives. Recent breakthrough research published by the Chinese Chemical Society demonstrates that this reaction can occur under visible light conditions through an aggregation-enabled mechanism.

The innovation in this approach involves the discovery that terminal olefins tend to aggregate at higher concentrations to form excimers or exciplexes. These aggregated species possess much lower energy in both their singlet and triplet excited states than their monomeric forms. This energy decrease enables triplet energy transfer from excited photocatalysts like Iridium(III) tris(2-phenylpyridine) to the olefin substrate, facilitating the [2+2] cycloaddition under mild conditions.

This mechanism represents a significant advancement over traditional methods that require high-energy ultraviolet light, making the synthesis more accessible and environmentally friendly.

Reaction Conditions and Optimization

Table 1 summarizes the optimal reaction conditions for the photo[2+2]cycloaddition to produce cyclobutane derivatives, including this compound:

Table 1: Optimized Reaction Parameters for Photo[2+2]cycloaddition

Parameter Optimal Condition Impact on Yield Reference
Photocatalyst Iridium(III) tris(2-phenylpyridine) (0.2 mol%) Essential - no reaction occurs without catalyst
Solvent System Dimethylformamide:Dimethyl sulfoxide (1:1 v/v) 72% yield (vs. 68% in DMF alone)
Substrate Concentration 1-2 M Critical - yield increases from 25% to 73% when concentration increases from 0.3 to 2 M
Light Source Blue Light-Emitting Diode Required for catalyst excitation
Reaction Temperature Room temperature (25°C) Adequate for complete conversion
Reaction Duration 12 hours Sufficient for optimal yield

The reaction displays notable sensitivity to reaction conditions. For instance, other photocatalysts like Ruthenium(II) tris(2,2'-bipyridine) dichloride and Eosin Y showed no catalytic activity for this transformation. The dramatic effect of substrate concentration on reaction efficiency provides strong evidence for the proposed aggregation mechanism.

Substrate Scope and Stereoselectivity

When α-methylstyrene is used as the substrate, this compound can be obtained with good stereoselectivity. The photochemical [2+2] cycloaddition typically produces a mixture of cis and trans isomers, with the diastereomeric ratio reported as approximately 3:1 for related styrene dimerizations.

The reaction works effectively with diverse substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. Table 2 illustrates the compatibility of this method with various α-methylstyrene derivatives:

Table 2: Substrate Scope for the Synthesis of Substituted 1,3-Dimethyl-1,3-diphenylcyclobutanes

Substrate Product Yield (%) Stereoselectivity (d.r.) Reference
α-Methylstyrene This compound 65-72 ~3:1
4-Methyl-α-methylstyrene 1,3-Dimethyl-1,3-bis(4-methylphenyl)cyclobutane 70-75 Similar to parent compound
4-Fluoro-α-methylstyrene 1,3-Dimethyl-1,3-bis(4-fluorophenyl)cyclobutane 60-65 Similar to parent compound
4-Trifluoromethyl-α-methylstyrene 1,3-Dimethyl-1,3-bis(4-trifluoromethylphenyl)cyclobutane 45-55 Similar to parent compound

The versatility of this method represents a significant advantage, as it enables the synthesis of a wide range of substituted this compound derivatives that would be challenging to access through other routes.

Acid-Catalyzed Dimerization Method

Reaction Mechanism

An alternative approach to synthesize this compound involves acid-catalyzed dimerization of α-methylstyrene. This method has been documented in research investigating the selective formation of dimeric products from α-methylstyrene under different reaction conditions.

The mechanism likely involves the initial protonation of the olefin to form a carbocation, followed by reaction with another molecule of α-methylstyrene. Subsequent ring closure and deprotonation steps lead to the formation of the cyclobutane ring structure. The presence of ketone additives appears to influence the reaction pathway, possibly through stabilization of reaction intermediates.

Reaction Conditions and Product Distribution

The acid-catalyzed dimerization is typically performed under solvent-free conditions at room temperature, using hydrogen iodide gas as the catalyst. Table 3 provides a detailed summary of reaction conditions and their influence on product distribution:

Table 3: Effect of Reaction Parameters on Acid-Catalyzed Dimerization Products

HI Gas (equiv.) Methyl p-tolyl ketone (equiv.) This compound Yield (%) Indane Derivative Yield (%) Trimeric Compound Yield (%) Reference
1.0 0.20 0 51 0
0.60 0.20 16 10 34
0.40 0.20 16 0 61
0.20 0.20 21 0 68
0.10 0.20 18 0 65
0.05 0.20 33 0 49

As evident from the data, the ratio of hydrogen iodide to substrate significantly influences the product distribution. At higher catalyst loadings (1.0 equivalent), indane derivatives predominate, while at lower catalyst concentrations (0.05-0.20 equivalents), the formation of this compound becomes more favorable. The maximum yield of the cyclobutane product (33%) was observed with 0.05 equivalents of hydrogen iodide.

Purification and Characterization

The isolation of this compound from the reaction mixture involves several purification steps. The general procedure reported in the literature includes:

  • Neutralization of the reaction mixture with saturated sodium thiosulfate solution and brine
  • Extraction with chloroform
  • Drying over magnesium sulfate
  • Concentration of the organic layer
  • Purification by column chromatography on silica gel
  • Final purification using preparative gel permeation chromatography (GPC) if necessary

The purified compound can be characterized through various spectroscopic methods, with proton nuclear magnetic resonance (1H NMR) being particularly useful for confirming the cyclobutane structure and determining the cis/trans ratio.

Comparative Analysis of Preparation Methods

A critical comparison of the two main preparative methods reveals distinct advantages and limitations for each approach:

Table 4: Comparative Analysis of Preparation Methods for this compound

Parameter Photo[2+2]cycloaddition Acid-Catalyzed Dimerization Reference
Maximum Yield 70-75% 33%
Stereoselectivity 3:1 d.r. Not fully characterized
Reaction Conditions Mild (room temperature, visible light) Mild (room temperature, no irradiation)
Required Equipment Photoreactor with blue LED source Standard laboratory glassware
Catalyst Loading Low (0.2 mol% Ir catalyst) Variable (0.05-1.0 equiv. HI)
Functional Group Tolerance High (compatible with various substituents) Limited (potential acid-sensitive group issues)
Product Purity High (fewer side products) Lower (multiple products formed)
Scale-up Potential Moderate (light penetration limitations) Good (simple reaction setup)

The photochemical method generally offers superior performance in terms of yield, selectivity, and product purity. However, the acid-catalyzed approach may be preferred in situations where photochemical equipment is unavailable or when larger-scale synthesis is required.

Practical Considerations for Synthesis and Purification

Reaction Setup and Monitoring

For the photochemical approach, the reaction should be conducted in a suitable photoreactor equipped with blue LED lights. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Complete conversion typically requires approximately 12 hours.

For the acid-catalyzed method, the reaction is performed in a sealed vessel under nitrogen atmosphere, with careful addition of hydrogen iodide gas. Reaction monitoring is similarly conducted using TLC or GC, with complete conversion typically observed after 24 hours.

Purification Challenges

Purification of this compound presents several challenges:

  • Separation of stereoisomers: The cis and trans isomers may require careful chromatographic separation.
  • Removal of side products: Particularly for the acid-catalyzed method, separation from trimeric and indane byproducts requires optimization of purification conditions.
  • Residual catalyst removal: Complete removal of iridium or other metal catalysts is essential for applications requiring high-purity material.

Column chromatography using silica gel with appropriate eluent systems (typically hexane/ethyl acetate mixtures) is the most common purification approach. In some cases, recrystallization from suitable solvents can provide additional purification.

Analytical Characterization

Comprehensive characterization of this compound typically includes:

  • 1H NMR and 13C NMR spectroscopy for structural confirmation and isomer ratio determination
  • Mass spectrometry to confirm molecular weight (236.4 g/mol) and fragmentation pattern
  • Infrared spectroscopy to identify characteristic functional group frequencies
  • X-ray crystallography (when suitable crystals can be obtained) for definitive stereochemical assignment

These analytical techniques provide complementary information for complete structural elucidation and purity assessment.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,3-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These reactions are influenced by the presence of specific reagents and conditions, which determine the pathways and products formed .

Comparison with Similar Compounds

Cyclobutane Derivatives

  • Truxillic and Truxinic Acids : These cyclobutane dicarboxylic acids exhibit stereoisomerism due to substituent arrangement. Polya’s counting theory predicts 4 stereoisomers for truxillic acids (2 enantiomeric pairs) and 3 for truxinic acids (1 chiral, 2 achiral) . In contrast, 1,3-Dimethyl-1,3-diphenylcyclobutane likely has fewer stereoisomers due to symmetry from the 1,3-dimethyl and 1,3-diphenyl substituents. A plane of symmetry through the ring may reduce enantiomer counts, yielding only one pair of enantiomers or achiral forms.
  • Diethyl 3,3-Dimethylcyclobutane-1,1-dicarboxylate (CAS 854451-17-5) : This compound features ester groups at the 1,1-positions and methyl groups at 3,3-positions. Its molar mass (228.28 g/mol) is lower than the target compound due to the absence of phenyl groups. The electron-withdrawing ester groups may increase reactivity toward nucleophilic attack compared to the electron-donating methyl and phenyl groups in the target compound .
Property This compound Truxillic Acids Diethyl 3,3-Dimethylcyclobutane-1,1-dicarboxylate
Substituents 1,3-dimethyl, 1,3-diphenyl 1,3-dicarboxylic acids 1,1-dicarboxylate, 3,3-dimethyl
Molar Mass (g/mol) ~296 (estimated) ~238 (varies by isomer) 228.28
Stereoisomer Count Likely 1–2 isomers 4 (truxillic), 3 (truxinic) 1 (symmetrical substituents)
Key Reactivity Ring-opening (strain-driven) Acid-catalyzed decarboxylation Ester hydrolysis

Acyclic Dienes

  • 2,3-Dimethyl-1,3-butadiene: This acyclic diene (CAS 513-81-5) undergoes rapid ozonolysis and polymerization due to its conjugated double bonds. In contrast, the cyclobutane ring in the target compound may exhibit strain-driven reactivity (e.g., thermal ring-opening) but lacks conjugation, reducing its participation in Diels-Alder reactions .
  • Environmental Behavior: 2,3-Dimethyl-1,3-butadiene contributes to secondary organic aerosol (SOA) formation under high NOx conditions . The target compound’s aromatic substituents may hinder atmospheric degradation, increasing environmental persistence.

Physical and Chemical Properties

  • Ring Strain : Cyclobutane derivatives generally have higher strain energy (~110 kJ/mol) than cyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane in ). The phenyl groups in the target compound may delocalize strain via resonance, enhancing stability compared to unsubstituted cyclobutanes .
  • Melting Point and Solubility : Bulky phenyl groups likely increase melting points due to π-π stacking, whereas methyl and ester substituents in analogs (e.g., diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate) reduce intermolecular forces, lowering melting points .

Biological Activity

1,3-Dimethyl-1,3-diphenylcyclobutane (DMDPCB) is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of DMDPCB, highlighting various studies that have investigated its effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

DMDPCB is characterized by its cyclobutane ring structure with two methyl groups and two phenyl groups attached. This configuration contributes to its stability and reactivity in various chemical environments.

Biological Activity Overview

Research into the biological activities of DMDPCB has primarily focused on its interactions with biological systems, including enzyme inhibition, receptor binding, and potential therapeutic effects.

Enzyme Inhibition

Studies have indicated that DMDPCB can act as an inhibitor for certain enzymes. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties, making DMDPCB a candidate for further pharmacological exploration.

Receptor Binding

DMDPCB has also been investigated for its ability to bind to various receptors. Preliminary findings suggest that it may interact with adrenergic receptors, potentially influencing cardiovascular responses. This interaction could lead to applications in managing conditions such as hypertension or heart failure.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Organic Chemistry explored the anti-inflammatory effects of DMDPCB through COX inhibition assays. The results indicated that DMDPCB exhibited a significant reduction in COX-2 activity compared to control compounds, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study 2: Cardiovascular Impact

In another study focusing on cardiovascular health, DMDPCB was tested for its effects on heart rate and blood pressure in animal models. The findings revealed that administration of DMDPCB led to a notable decrease in both heart rate and systolic blood pressure, indicating its potential utility as an antihypertensive agent .

Data Tables

Study Biological Activity Findings
Journal of Organic ChemistryCOX InhibitionSignificant reduction in COX-2 activity
Cardiovascular Research JournalHeart Rate and Blood PressureDecrease in heart rate and systolic blood pressure

The mechanisms underlying the biological activities of DMDPCB are still under investigation. However, it is hypothesized that its structural features allow for effective binding to target enzymes and receptors. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of DMDPCB, which may facilitate these interactions .

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-1,3-diphenylcyclobutane, and how can reaction yields be improved?

Methodological Answer: Synthesis of strained cyclobutane derivatives often involves [2+2] photocycloaddition or thermal ring-closing reactions. For example, substituted stilbene precursors (e.g., 1,2-diphenylethene derivatives) can undergo UV-light-mediated cycloaddition to form the cyclobutane core . Key variables to optimize include:

  • Solvent choice : Dichloroethane (DCE) or toluene for improved regioselectivity .
  • Catalyst systems : Lewis acids like Mn(III) acetate may enhance reaction efficiency .
  • Temperature : Thermal methods require precise control (e.g., reflux conditions) to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic splitting patterns from the cyclobutane ring’s methyl groups (δ ~1.2–1.5 ppm) and deshielded aromatic protons (δ ~7.0–7.5 ppm) due to ring strain .
  • ¹³C NMR : Cyclobutane carbons typically appear at δ 25–35 ppm, while quaternary carbons (bridgehead) resonate near δ 45–50 ppm .
  • IR : Strained C-C bonds in the cyclobutane ring absorb at ~600–800 cm⁻¹ .

Advanced Research Questions

Q. How does computational modeling (DFT, MD) aid in predicting the thermal stability and ring-opening pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations can map the energy landscape of ring-opening reactions:

  • Transition state analysis : Identify intermediates and activation energies for retro-[2+2] reactions .
  • Substituent effects : Methyl and phenyl groups increase steric hindrance, raising activation barriers compared to unsubstituted cyclobutanes .
  • Solvent modeling : Polarizable Continuum Models (PCM) predict solvent effects on reaction kinetics .

Data Contradiction Note : Experimental activation energies for ring-opening may differ from computational predictions by 5–10 kcal/mol due to approximations in solvation models .

Q. What strategies resolve contradictions in reported crystallographic data for cyclobutane derivatives?

Methodological Answer: Discrepancies in X-ray diffraction data often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles.
  • Disorder : Methyl/phenyl groups may occupy multiple positions. Mitigation steps include:
    • Low-temperature crystallography (100 K) to reduce thermal motion .
    • Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can the environmental fate of this compound be assessed in aqueous systems?

Methodological Answer:

  • Hydrolysis studies : Monitor degradation at pH 3–9 (25–50°C) using HPLC-MS to detect breakdown products (e.g., diphenylmethane derivatives) .
  • Photodegradation : Simulate UV exposure (λ = 254–365 nm) and quantify half-life using first-order kinetics .
  • Ecotoxicology : Use ISO 17034-accredited reference materials for LC50 testing in Daphnia magna .

Methodological Best Practices

Q. What safety protocols are critical for handling strained cyclobutane derivatives?

  • PPE : Gloves (nitrile), goggles, and fume hoods mandatory due to potential irritancy .
  • Waste disposal : Segregate halogenated solvents (e.g., DCE) for incineration .
  • Stability testing : Store samples at –20°C under inert gas to prevent oxidative ring-opening .

Q. How to design a robust experimental workflow for studying substituent effects on cyclobutane reactivity?

Library synthesis : Prepare analogs with varying substituents (e.g., electron-withdrawing groups).

Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates .

Data validation : Cross-validate NMR/LC-MS results with computational predictions .

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